molecular formula C10H13NO B152312 2-(4-Methylphenyl)propionamide CAS No. 127462-35-5

2-(4-Methylphenyl)propionamide

Cat. No.: B152312
CAS No.: 127462-35-5
M. Wt: 163.22 g/mol
InChI Key: IXXSHKNFXKQRHH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)propionamide is an organic compound belonging to the class of amides It is characterized by the presence of a propionamide group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)propionamide typically involves the reaction of 4-methylpropiophenone with ammonia or an amine under suitable conditions. One common method is the reaction of 4-methylpropiophenone with ammonium acetate in the presence of a catalyst such as palladium on carbon. The reaction is carried out under hydrogenation conditions to yield the desired amide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amide group can yield the corresponding amine. This reaction can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid

    Reduction: 2-(4-Methylphenyl)propylamine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(4-Methylphenyl)propionamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)propionamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

    2-(4-Methylphenyl)propionic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amide group.

    4-Methylpropiophenone: The precursor to 2-(4-Methylphenyl)propionamide, it contains a ketone group instead of an amide group.

    2-(4-Methylphenyl)propylamine: The reduced form of this compound, containing an amine group.

Uniqueness: this compound is unique due to its amide functional group, which imparts different chemical and physical properties compared to its analogs. The presence of the amide group allows for hydrogen bonding, influencing its solubility and reactivity.

Properties

IUPAC Name

2-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXSHKNFXKQRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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